molecular formula C20H14Cl2N6 B12206021 3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

Cat. No.: B12206021
M. Wt: 409.3 g/mol
InChI Key: LJMBOTVKTAFQSI-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, which is substituted with a 3,4-dichlorophenyl group and a 2-phenylethyl group. Its intricate structure makes it a subject of interest in medicinal chemistry, material science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, phenyl ethyl halides, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-Dichlorophenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14Cl2N6

Molecular Weight

409.3 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14Cl2N6/c21-16-8-7-14(10-17(16)22)28-19-15(11-24-28)20-26-25-18(27(20)12-23-19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-12H,6,9H2

InChI Key

LJMBOTVKTAFQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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